

Physical properties of 3-Methoxy-4-methylphenol (melting point, boiling point, solubility)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *3-Methoxy-4-methylphenol*

Cat. No.: *B176626*

[Get Quote](#)

A Comprehensive Technical Guide to the Physical Properties of 3-Methoxy-4-methylphenol

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the key physical properties of **3-Methoxy-4-methylphenol** (CAS No. 19217-50-6), a significant organic compound with applications in various scientific fields, including as a flavoring agent, fragrance, and a synthetic precursor.^[1] Understanding its physical characteristics—melting point, boiling point, and solubility—is fundamental for its effective handling, application, and the design of novel synthetic pathways.

Introduction to 3-Methoxy-4-methylphenol: A Molecule of Interest

3-Methoxy-4-methylphenol, an aromatic organic compound, is characterized by a phenol ring substituted with a methoxy group and a methyl group.^[1] Its structure, featuring both a hydroxyl and a methoxy group, imparts a moderate polarity and the potential for antioxidant activity, making it a compound of interest in pharmaceutical and materials science research.^[1]

Accurate knowledge of its physical properties is a critical prerequisite for any laboratory or industrial application, ensuring safety, purity, and desired reaction kinetics.

Core Physical Properties

The physical state and thermal behavior of a compound are dictated by its intermolecular forces. For **3-Methoxy-4-methylphenol**, these properties are crucial for purification techniques such as distillation and for determining appropriate storage and handling conditions.

Property	Value	Source(s)
Molecular Formula	C ₈ H ₁₀ O ₂	[2][3][4]
Molecular Weight	138.164 g/mol	[3][4]
Physical State	Colorless to pale yellow liquid	[1]
Melting Point	Not available (N/A)	[5]
Boiling Point	243 °C	[3]
Flash Point	116.4 °C	[3]

Note on Melting Point: While a specific melting point is not readily available in the literature, its description as a liquid at ambient temperatures suggests a melting point below standard room temperature.[1][5]

Boiling Point: A Measure of Volatility

The boiling point of **3-Methoxy-4-methylphenol** has been reported to be 243 °C at atmospheric pressure.[3] This relatively high boiling point is indicative of the significant intermolecular forces, including hydrogen bonding from the hydroxyl group and dipole-dipole interactions from the methoxy group, that must be overcome for the substance to transition into the gaseous phase. This property is paramount for purification via distillation, allowing for separation from lower or higher boiling impurities.

Solubility Profile: "Like Dissolves Like"

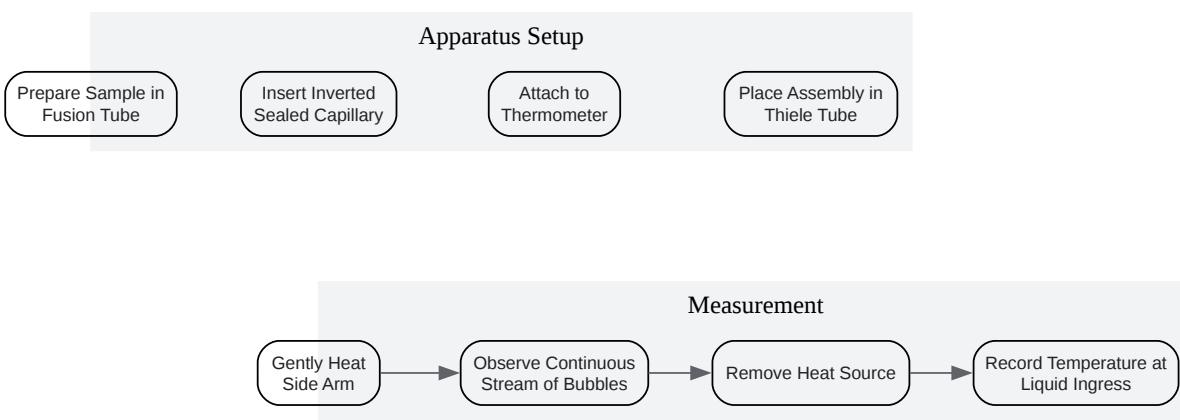
The solubility of a compound is a critical parameter in drug development for formulation and in synthetic chemistry for reaction solvent selection. **3-Methoxy-4-methylphenol** exhibits a solubility profile consistent with its moderately polar structure.

- **Organic Solvents:** It is soluble in organic solvents.^[1] The nonpolar aromatic ring and methyl group contribute to its affinity for nonpolar environments, while the polar hydroxyl and methoxy groups allow for interaction with polar organic solvents.
- **Water:** It has limited solubility in water.^[1] While the hydroxyl group can participate in hydrogen bonding with water, the overall hydrophobic nature of the benzene ring and methyl group restricts its aqueous solubility.

Experimental Determination of Physical Properties

The following protocols outline standard laboratory procedures for the determination of the physical properties of an organic compound like **3-Methoxy-4-methylphenol**. These methods are designed to be self-validating through careful observation and control of experimental parameters.

Protocol for Boiling Point Determination (Thiele Tube Method)


The Thiele tube method is a classic and reliable technique for determining the boiling point of a small quantity of a liquid. The unique shape of the Thiele tube allows for uniform heating of the heat-transfer fluid (typically mineral oil) by convection, ensuring an accurate temperature reading.

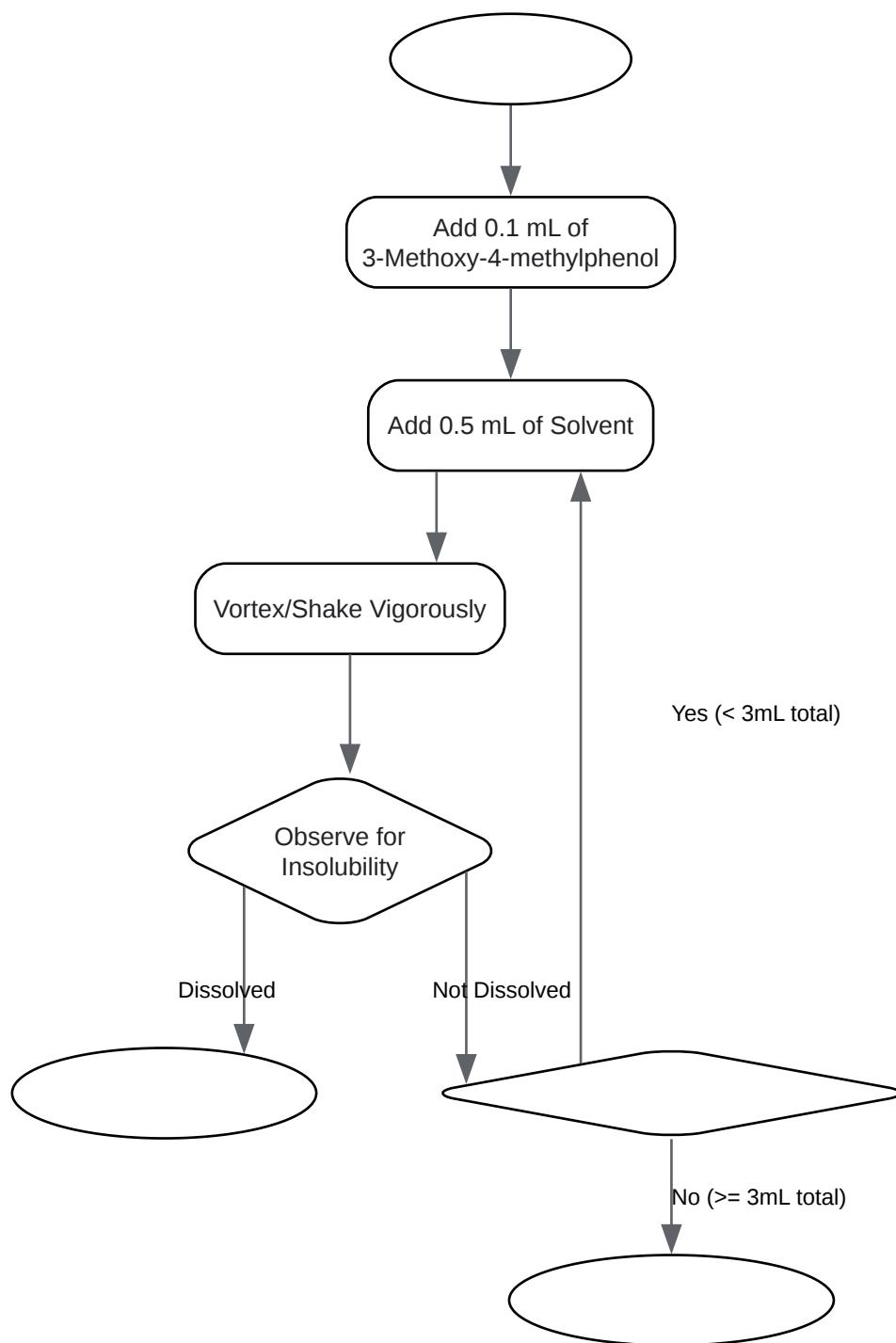
Methodology:

- **Sample Preparation:** A small amount of **3-Methoxy-4-methylphenol** is placed into a small test tube or fusion tube.
- **Capillary Tube Insertion:** A capillary tube, sealed at one end, is inverted and placed into the fusion tube containing the sample.
- **Apparatus Assembly:** The fusion tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then secured in a Thiele tube filled with a

high-boiling point liquid (e.g., mineral oil).

- Heating: The side arm of the Thiele tube is gently heated. The convection currents will ensure the entire bath is heated uniformly.
- Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heat is then removed.
- Boiling Point Determination: The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point. This is the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

[Click to download full resolution via product page](#)


Caption: Workflow for Boiling Point Determination.

Protocol for Solubility Assessment

This protocol provides a systematic approach to determining the solubility of **3-Methoxy-4-methylphenol** in various solvents, which is crucial for understanding its behavior in different chemical environments.

Methodology:

- Solvent Selection: A range of solvents with varying polarities should be chosen (e.g., water, ethanol, acetone, toluene, hexane).
- Sample Preparation: For each solvent, add approximately 0.1 mL of **3-Methoxy-4-methylphenol** to a clean, dry test tube.
- Solvent Addition: Add the selected solvent to the test tube in 0.5 mL increments, up to a total of 3 mL.
- Mixing: After each addition, the test tube should be vortexed or shaken vigorously for 10-20 seconds to ensure thorough mixing.
- Observation: After mixing, observe the solution for any signs of insolubility, such as cloudiness, the presence of a second liquid layer, or undissolved droplets.
- Classification: The solubility is classified based on the amount of solvent required to dissolve the sample. For example, "soluble" if it dissolves in less than 1 mL, "sparingly soluble" if it requires 1-3 mL, and "insoluble" if it does not dissolve in 3 mL.

[Click to download full resolution via product page](#)

Caption: Systematic Workflow for Solubility Assessment.

Conclusion

The physical properties of **3-Methoxy-4-methylphenol**—a high boiling point and a characteristic solubility profile—are direct consequences of its molecular structure. This guide provides foundational data and standardized protocols to empower researchers and drug development professionals in their work with this versatile compound. Adherence to these experimental methodologies will ensure the generation of reliable and reproducible data, which is the cornerstone of scientific integrity.

References

- PubChem. (n.d.). **3-Methoxy-4-methylphenol**. National Center for Biotechnology Information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. CAS 19217-50-6: 3-methoxy-4-methylphenol | CymitQuimica [cymitquimica.com]
- 2. 3-Methoxy-4-methylphenol | C8H10O2 | CID 15103015 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. manchesterorganics.com [manchesterorganics.com]
- 5. 3-methoxy-4-methylphenol Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsoc.com [chemsoc.com]
- To cite this document: BenchChem. [Physical properties of 3-Methoxy-4-methylphenol (melting point, boiling point, solubility)]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b176626#physical-properties-of-3-methoxy-4-methylphenol-melting-point-boiling-point-solubility>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com